2-Fluoroterephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroterephthalaldehyde is an organic compound with the molecular formula C8H5FO2. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoroterephthalaldehyde can be synthesized through several methods. One common approach involves the fluorination of terephthalaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the presence of a solvent like acetonitrile to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoroterephthalic acid.
Reduction: 2-Fluoroterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoroterephthalaldehyde has several applications in scientific research:
Material Science: It is used in the synthesis of fluorinated covalent organic frameworks (COFs) and polymers, which have applications in gas storage and separation.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors used in biological imaging and detection.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Environmental Science: It is used in the development of materials for environmental remediation, such as adsorbents for removing pollutants from water.
Wirkmechanismus
The mechanism of action of 2-fluoroterephthalaldehyde largely depends on its application. In material science, its fluorine atom enhances the stability and reactivity of the resulting polymers and frameworks. In biological applications, the compound’s aldehyde groups can form Schiff bases with amines, leading to the formation of fluorescent compounds that can be used for imaging and detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalaldehyde: The parent compound without the fluorine substitution.
2,3,5,6-Tetrafluoroterephthalaldehyde: A compound with four fluorine atoms on the benzene ring.
2-Chloroterephthalaldehyde: A similar compound where the fluorine atom is replaced by chlorine.
Uniqueness
2-Fluoroterephthalaldehyde is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterpart. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Eigenschaften
Molekularformel |
C8H5FO2 |
---|---|
Molekulargewicht |
152.12 g/mol |
IUPAC-Name |
2-fluoroterephthalaldehyde |
InChI |
InChI=1S/C8H5FO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H |
InChI-Schlüssel |
CVCLKHOVULHASK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.